Cilastatin-15N-d3 Cilastatin-15N-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC16642856
InChI: InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1
SMILES:
Molecular Formula: C16H26N2O5S
Molecular Weight: 362.5 g/mol

Cilastatin-15N-d3

CAS No.:

Cat. No.: VC16642856

Molecular Formula: C16H26N2O5S

Molecular Weight: 362.5 g/mol

* For research use only. Not for human or veterinary use.

Cilastatin-15N-d3 -

Specification

Molecular Formula C16H26N2O5S
Molecular Weight 362.5 g/mol
IUPAC Name (Z)-7-[(2R)-2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid
Standard InChI InChI=1S/C16H26N2O5S/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23)/b12-6-/t10-,11+/m1/s1/i9D2,11D,17+1
Standard InChI Key DHSUYTOATWAVLW-MAVRWZHLSA-N
Isomeric SMILES [2H][C@@](C(=O)O)(C([2H])([2H])SCCCC/C=C(/C(=O)O)\NC(=O)[C@H]1CC1(C)C)[15NH2]
Canonical SMILES CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)O)C

Introduction

Chemical and Structural Properties of Cilastatin-15N-d3

Molecular Characteristics

Cilastatin-15N-d3 possesses the molecular formula C₁₆H₂₃D₃¹⁵NNO₅S and a molecular weight of 362.46 g/mol. The isotopic enrichment ensures minimal interference from endogenous compounds during analytical assays. Key structural features include:

  • A (Z)-configured hept-2-enoic acid backbone.

  • A 2,2-dimethylcyclopropane carboxamido group at position 2.

  • A 15N-labeled amino group and three deuterium atoms at the ethylthio side chain .

Table 1: Physicochemical Properties

PropertyValueSource
Purity (HPLC)≥95% (Cilastatin)
Isotopic Enrichment≥98% (d3); ≤1% d0
Solubility100 mg/mL in DMSO
Storage Stability≥4 years at -20°C

Synthesis and Purification

The synthesis involves isotopic incorporation via precursor-mediated routes:

  • Deuterium Labeling: Achieved through catalytic exchange reactions using deuterated solvents (e.g., D₂O) .

  • 15N Incorporation: Derived from 15N-enriched ammonia during aminolysis of intermediate thiirane derivatives .
    Purification employs reverse-phase HPLC, yielding ≥99.71% chemical purity as confirmed by LC-MS/MS .

Analytical Applications in Biomedical Research

Quantification via Mass Spectrometry

Cilastatin-15N-d3 is integral to LC-MS/MS protocols for cilastatin quantification:

  • Ionization Mode: Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) .

  • Transitions: m/z 362.46 → 217.1 (quantifier) and 362.46 → 145.0 (qualifier) .

  • Linear Range: 0.05–200 µg/mL in plasma, with a lower limit of quantification (LLOQ) of 0.05 µg/mL .

Table 2: Validation Parameters for LC-MS/MS Assays

ParameterValueSource
Accuracy98.2–102.4%
Intraday Precision<5% RSD
Matrix Effect92–108%
Recovery94–101%

Role in Nephrotoxicity Studies

Cilastatin-15N-d3 facilitates precise measurement of cilastatin’s renoprotective effects:

  • Vancomycin-Induced Toxicity: At 200 µg/mL, cilastatin reduces apoptosis in porcine renal tubular cells by 67% (p < 0.01) .

  • Mechanism: Inhibition of renal dipeptidase I (Ki = 0.7 µM) prevents hydrolysis of nephrotoxic β-lactam antibiotics .

Pharmacological and Clinical Implications

Synergy with β-Lactam Antibiotics

Cilastatin-15N-d3’s parent compound enhances imipenem efficacy:

  • Bacterial Models: Reduces imipenem’s MIC against Pseudomonas aeruginosa from 8 µg/mL to 2 µg/mL .

  • In Vivo Protection: Murine systemic infection models show 90% survival with imipenem/cilastatin vs. 40% with imipenem alone .

Inhibition of Metallo-β-Lactamases

Cilastatin inhibits CphA metallo-β-lactamase (IC₅₀ = 178 µM), restoring meropenem activity against Aeromonas hydrophila .

Emerging Research Directions

COVID-19 Immunomodulation

Preliminary studies suggest cilastatin’s anti-inflammatory properties may attenuate cytokine storms, though mechanistic insights remain under investigation .

Deuterium Kinetic Isotope Effects

Deuteration alters cilastatin’s pharmacokinetics, prolonging half-life from 1.2 h to 1.8 h in rodent models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator